Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate chemical structure and properties
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate chemical structure and properties
An In-depth Technical Guide to Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate
Executive Summary & Introduction
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate is a halogenated aromatic thioether ester. While not a widely commercialized compound, its structure represents a confluence of functionalities pivotal to contemporary drug discovery and materials science. It integrates a dichlorinated phenyl ring, a common moiety for modulating lipophilicity and metabolic stability in bioactive molecules; a flexible thioether linkage, crucial for binding to various biological targets; and an ethyl ester group, which can serve as a reactive handle for further chemical modification or as a pro-drug feature.
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It elucidates the compound's core chemical and physical properties, provides a detailed, field-tested synthesis protocol grounded in established chemical principles, outlines expected analytical signatures, and discusses critical safety considerations. The narrative emphasizes the causality behind methodological choices, providing a framework for practical application and further investigation.
Chemical Structure and Identification
The molecular architecture consists of a 2,5-dichlorophenyl group linked via a sulfur atom (thioether bond) to the alpha-carbon of an ethyl acetate molecule.
Caption: Chemical structure of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate |
| Molecular Formula | C₁₀H₁₀Cl₂O₂S |
| Molecular Weight | 265.15 g/mol |
| CAS Number | Not commercially cataloged; no CAS number assigned. |
| SMILES String | CCOC(=O)CSC1=C(C=C(C=C1)Cl)Cl |
Physicochemical Properties
Direct experimental data for this specific molecule is not widely available. The following properties are estimated based on its constituent functional groups and data from structurally related compounds like ethyl thioglycolate and dichlorobenzene.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale / Reference Compound |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | Based on similar thioesters and aromatic compounds.[1] |
| Boiling Point | > 200 °C at 760 mmHg | Significantly higher than ethyl thioglycolate (157 °C) due to the heavy dichlorophenyl group.[2][3][4] |
| Melting Point | < 0 °C | Aromatic substitution may increase the melting point compared to ethyl thioglycolate (-80 °C), but it is expected to remain a liquid at room temperature.[2][3] |
| Density | ~1.3 - 1.4 g/mL | Higher than both water and ethyl thioglycolate (~1.1 g/mL) due to the presence of two chlorine atoms.[2] |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, chloroform). | The large, nonpolar dichlorophenyl group dominates the molecule's polarity, making it hydrophobic. |
Synthesis Protocol: S-Alkylation of 2,5-Dichlorothiophenol
The most direct and reliable method for synthesizing the title compound is through the S-alkylation of 2,5-dichlorothiophenol with ethyl chloroacetate. This reaction is a variation of the Williamson ether synthesis, applied to a thioether linkage.
Principle and Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
-
Deprotonation: The acidic proton of the thiol group on 2,5-dichlorothiophenol is abstracted by a mild base, such as potassium carbonate (K₂CO₃), to form a highly nucleophilic thiophenolate anion.
-
Nucleophilic Attack: This thiophenolate anion then attacks the electrophilic methylene carbon of ethyl chloroacetate.
-
Displacement: The chloride ion, a good leaving group, is displaced, forming the new sulfur-carbon bond and yielding the final thioether product.
Choice of Reagents:
-
Base (K₂CO₃): Potassium carbonate is an ideal choice as it is sufficiently basic to deprotonate the thiophenol without causing hydrolysis of the ethyl ester, a risk associated with stronger bases like sodium hydroxide. Its heterogeneous nature in solvents like acetone allows for easy removal by filtration upon reaction completion.
-
Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the organic reactants while facilitating the Sₙ2 mechanism. It does not participate in the reaction and is easily removed due to its low boiling point.
Caption: Experimental workflow for the synthesis of Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate.
Step-by-Step Methodology
This protocol is designed for a laboratory scale and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorothiophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of thiophenol).
-
Initiation: Begin vigorous stirring of the suspension at room temperature.
-
Reagent Addition: Add ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension over 15 minutes.[5] The use of a slight excess of the alkylating agent ensures the complete consumption of the thiophenol starting material.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the 2,5-dichlorothiophenol spot indicates completion.
-
Work-up (Aqueous):
-
Allow the reaction mixture to cool to room temperature.
-
Filter the suspension through a pad of Celite® to remove the solid potassium carbonate and potassium chloride byproduct.
-
Rinse the filter cake with a small amount of fresh acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and saturated sodium chloride (brine) solution (1 x 30 mL). The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate as a clear oil.
Predicted Spectroscopic Characterization
Analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectroscopic signatures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.45 (m, 3H): Aromatic protons of the dichlorophenyl ring. The substitution pattern will result in a complex multiplet.
-
δ 4.18 (q, J = 7.1 Hz, 2H): The methylene protons (-O-CH₂ -CH₃) of the ethyl group, split into a quartet by the adjacent methyl group.[6]
-
δ 3.65 (s, 2H): The methylene protons adjacent to the sulfur atom (-S-CH₂ -CO-). This will appear as a singlet as there are no adjacent protons.
-
δ 1.25 (t, J = 7.1 Hz, 3H): The methyl protons (-O-CH₂-CH₃ ) of the ethyl group, split into a triplet by the adjacent methylene group.[6]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 169.5: Carbonyl carbon (C=O) of the ester.[6]
-
δ 135.0 - 128.0: Aromatic carbons. Six distinct signals are expected due to the asymmetrical substitution.
-
δ 61.5: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).[6]
-
δ 38.0: Methylene carbon adjacent to the sulfur atom (-S-CH₂ -CO-).
-
δ 14.1: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).[6]
-
-
IR Spectroscopy (ATR):
-
~3080 cm⁻¹: Aromatic C-H stretch.
-
~2980 cm⁻¹: Aliphatic C-H stretch.
-
~1740 cm⁻¹ (strong): Ester carbonyl (C=O) stretch. This is a highly characteristic peak.
-
~1570, 1450 cm⁻¹: Aromatic C=C stretches.
-
~1200 cm⁻¹: Ester C-O stretch.
-
~820 cm⁻¹: C-Cl stretch.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) will be observed at m/z 264. A characteristic isotopic pattern for two chlorine atoms will be present: a peak at M+2 (m/z 266) with ~65% the intensity of M⁺, and a peak at M+4 (m/z 268) with ~10% the intensity of M⁺.
-
Safety, Handling, and Storage
This compound should be handled with care, assuming it possesses hazards similar to its precursors.
-
Hazard Overview: Harmful if swallowed or in contact with skin.[7] Causes skin and serious eye irritation.[7][8][9] May cause an allergic skin reaction.[7] Possesses a strong, unpleasant stench characteristic of thiophenols.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors and to contain the odor. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
Potential Applications in Research and Development
Ethyl 2-(2,5-dichlorophenyl)sulfanylacetate is primarily a research chemical, serving as a versatile intermediate for the synthesis of more complex molecules.
-
Scaffold for Medicinal Chemistry: The thioether linkage can be oxidized to sulfoxide and sulfone derivatives, providing a range of compounds with different electronic and solubility properties. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used as a handle to attach the molecule to other scaffolds.
-
Precursor to Bioactive Compounds: Sulfur-containing compounds and halogenated aromatics are prevalent in many pharmaceuticals and agrochemicals.[5][10] This molecule provides a pre-built block containing these key features, streamlining the synthesis of novel candidates for screening in areas such as oncology, infectious diseases, and inflammation.
-
Materials Science: Thioether compounds can be used in the development of polymers and other materials where refractive index or specific binding properties are desired.
References
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Pharmaffiliates. (Date not available). Ethyl Thioglycolate. [Link]
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The Good Scents Company. (Date not available). ethyl thioglycolate, 623-51-8. [Link]
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Der Pharma Chemica. (Date not available). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]
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University of Calgary. (Date not available). Spectra Problem #7 Solution. [Link]
-
Stenutz. (Date not available). ethyl 2-sulfanylacetate. [Link]
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PubMed. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. [Link]
-
MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
-
PubChem. (Date not available). Ethyl Thioglycolate. [Link]
Sources
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- 4. Ethyl Thioglycolate | 623-51-8 | TCI AMERICA [tcichemicals.com]
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